molecular formula C10H8BrNO B1272251 5-(Bromomethyl)-3-phenylisoxazole CAS No. 2039-50-1

5-(Bromomethyl)-3-phenylisoxazole

Cat. No.: B1272251
CAS No.: 2039-50-1
M. Wt: 238.08 g/mol
InChI Key: ANRMBFFXQKJEIS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-phenylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with a bromomethyl group at the 5-position and a phenyl group at the 3-position

Biochemical Analysis

Cellular Effects

The effects of 5-(Bromomethyl)-3-phenylisoxazole on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. Furthermore, this compound can alter the activity of various transcription factors, thereby impacting gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This interaction can lead to enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can interfere with DNA replication and repair processes by forming adducts with DNA bases. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The extent of these effects can diminish over time due to the compound’s gradual degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Studies in rodents have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. Therefore, careful dosage optimization is essential when using this compound in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the bromomethyl group, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, resulting in the formation of covalent adducts. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria. This localization can influence the compound’s activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins. Additionally, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-phenylisoxazole typically involves the bromomethylation of 3-phenylisoxazole.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-3-phenylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-3-phenylisoxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-3-phenylisoxazole
  • 5-(Iodomethyl)-3-phenylisoxazole
  • 3-Phenylisoxazole

Comparison: 5-(Bromomethyl)-3-phenylisoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMBFFXQKJEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372738
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-50-1
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-3-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of propargyl bromide (1.51 ml, 20 mmol) in dichloromethane (15 ml) and aqueous sodium hyopchlorite (22.4 ml, 10%, 30 mmol) at 0° C. was added dropwise with stirring benzaldoxime (2.42 g, 20 mmol) in dichloromethane (15 ml). When addition was complete the ice bath was removed and the reaction stirred for a further 2 h. The organic layer was separated and the aqueous layer washed with dichloromethane (2×20 ml) then the combined organic layers dried (MgSO4). Solvent removal under reduced pressure gave a solid which was recrystallised from 40°-60° C. petroleum ether fraction to give the desired isoxazole (2.64 g, 11.1 mmol, 55%); mp 82°-3° C., δH (CDCl3) 4.40 (2H, s, CH2 --Br), 6.50 (1H, s, CH-4), 7.3-7.9 (5H, m, C6H5).
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-(Bromomethyl)-3-phenylisoxazole in the bromination of the isoxazole ring?

A: While the provided research article [] focuses on the synthesis of 5-hydroxyisoxazolines from (3-phenylisoxazolyl-5)-acetic acid, it highlights the formation of 4-bromo-5-bromomethyl-3-phenylisoxazole as a key intermediate. This suggests that this compound likely serves as a precursor in this reaction sequence. The proposed mechanism involves a 4-bromoisoxazoline-spiro-γ-lactone intermediate, further emphasizing the importance of the bromomethyl group in facilitating the reaction pathway.

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